Diphosphoribosyl-adenosine monophosphate

Description

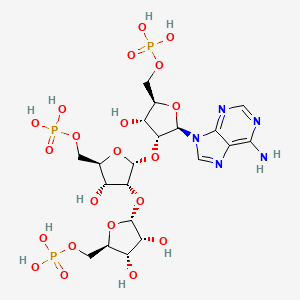

Diphosphoribosyl-adenosine monophosphate (DPR-AMP) is a nucleotide derivative characterized by a ribose sugar with two phosphate groups (diphosphoribosyl) linked to adenosine monophosphate (AMP).

Properties

CAS No. |

70028-80-7 |

|---|---|

Molecular Formula |

C20H32N5O21P3 |

Molecular Weight |

771.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C20H32N5O21P3/c21-16-9-17(23-4-22-16)25(5-24-9)18-14(11(27)7(42-18)2-40-48(33,34)35)45-20-15(12(28)8(44-20)3-41-49(36,37)38)46-19-13(29)10(26)6(43-19)1-39-47(30,31)32/h4-8,10-15,18-20,26-29H,1-3H2,(H2,21,22,23)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)/t6-,7-,8-,10-,11-,12-,13-,14-,15-,18-,19-,20-/m1/s1 |

InChI Key |

HABJYFWBXSWFJZ-GQVRRBAGSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O[C@@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)OC5C(C(C(O5)COP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphosphoribosyl-adenosine monophosphate can be synthesized through enzymatic and chemical methods. Enzymatic synthesis involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts . These enzymes facilitate the phosphorylation of nucleosides to produce nucleotides. The reaction conditions typically include a buffered solution with appropriate pH and temperature to ensure enzyme activity.

Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic processes due to their efficiency and specificity. These processes utilize recombinant enzymes and optimized reaction conditions to achieve high yields. The use of bioreactors allows for the controlled synthesis of the compound, ensuring consistency and purity .

Chemical Reactions Analysis

Types of Reactions: Diphosphoribosyl-adenosine monophosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. Hydrolysis involves the cleavage of the phosphate ester bond, resulting in the formation of adenosine and inorganic phosphate . Phosphorylation reactions, catalyzed by kinases, add phosphate groups to the compound, converting it into higher-energy nucleotides such as adenosine diphosphate and adenosine triphosphate .

Common Reagents and Conditions: Common reagents used in these reactions include ATP, ADP, and various kinases. The reactions typically occur in aqueous solutions with specific pH and temperature conditions to maintain enzyme activity. For example, phosphorylation reactions are often carried out in the presence of magnesium ions, which act as cofactors for the kinases .

Major Products Formed: The major products formed from these reactions include adenosine diphosphate, adenosine triphosphate, and inorganic phosphate. These products play vital roles in cellular energy transfer and metabolic processes .

Scientific Research Applications

Diphosphoribosyl-adenosine monophosphate has numerous applications in scientific research. In chemistry, it is used as a substrate in enzymatic assays to study kinase activity and phosphorylation mechanisms . In biology, it serves as a signaling molecule that regulates various cellular processes, including energy homeostasis and signal transduction . In medicine, it is investigated for its potential therapeutic applications in treating metabolic disorders and as a biomarker for certain diseases . In industry, it is utilized in the production of nucleotide-based pharmaceuticals and as a component in diagnostic assays .

Mechanism of Action

The mechanism of action of diphosphoribosyl-adenosine monophosphate involves its role as a substrate for kinases and its participation in phosphorylation reactions. It acts as a donor of phosphate groups, which are transferred to other molecules, thereby modulating their activity and function . The compound also interacts with various molecular targets, including enzymes and receptors, to regulate cellular processes such as energy metabolism and signal transduction .

Comparison with Similar Compounds

Adenosine Monophosphate (AMP)

- Structure : AMP (C₁₀H₁₄N₅O₇P) consists of adenine, ribose, and a single phosphate group at the 5' position of the ribose .

- Function : Central to energy metabolism (e.g., ATP/ADP/AMP cycle) and RNA synthesis.

- Unlike AMP, DPR-AMP may act as a specialized ligand or intermediate in pathways like cGAS-STING .

Adenosine Diphosphate (ADP)

- Structure : ADP (C₁₀H₁₅N₅O₁₀P₂) contains two phosphate groups in a linear chain at the 5' ribose position .

- Function : Primarily involved in energy transfer (e.g., substrate for ATP synthesis).

- Key Differences: DPR-AMP’s "diphosphoribosyl" moiety implies phosphate groups may be distributed differently (e.g., on the ribose ring rather than a linear chain). This structural distinction likely directs DPR-AMP toward non-energy roles, such as enzyme cofactors or immune signaling .

Cyclic GMP-AMP (cGAMP)

Phosphoribosyl Pyrophosphate (PRPP)

- Structure : A 5-phosphoribosyl-1-pyrophosphate molecule involved in nucleotide biosynthesis .

- Function: Serves as a donor of ribose phosphate in purine/pyrimidine synthesis.

- Key Differences : PRPP lacks an adenine moiety but shares the diphosphoribosyl motif. DPR-AMP could act as a nucleotide analog or compete with PRPP in enzymatic reactions .

Nicotinamide Adenine Dinucleotide (NAD⁺)

- Structure: A dinucleotide with AMP linked to nicotinamide mononucleotide via a diphosphate bridge .

- Function : Coenzyme in redox reactions and signaling (e.g., sirtuin activation).

- Key Differences: DPR-AMP’s mononucleotide structure contrasts with NAD⁺’s dinucleotide design, limiting its role in redox metabolism but possibly enabling unique receptor interactions .

Data Table: Structural and Functional Comparison

*Estimated based on analogous compounds.

Research Findings and Functional Insights

- Immune Signaling : While cGAMP directly activates STING via cyclic dinucleotide recognition, DPR-AMP’s linear structure may limit this interaction. However, modified nucleotides like DPR-AMP could modulate STING indirectly or act as antagonists .

- Metabolic Roles : PRPP and NAD⁺ highlight the versatility of diphosphoribosyl groups in nucleotide and cofactor synthesis. DPR-AMP might similarly participate in specialized anabolic or catabolic pathways .

- Therapeutic Potential: cGAMP analogs are being explored for cancer immunotherapy. DPR-AMP’s structural uniqueness positions it as a candidate for drug development, particularly if it engages immune or metabolic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.